(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine
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Overview
Description
(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound belongs to the class of benzoxazines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine can be achieved through a multi-step process. One common method involves the reaction of an amine with formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative at elevated temperatures to form the oxazine ring . Another method involves a one-pot three-component reaction using mechanochemistry, which allows for the parallel synthesis of multiple samples simultaneously .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
Scientific Research Applications
(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine involves its interaction with cellular targets. Studies have shown that it can cause a loss in mitochondrial membrane potential, leading to the activation of caspase-9 and -3, which cleave PARP-1. It also activates caspase-8, which is involved in the extrinsic apoptotic pathway . These pathways contribute to its anti-proliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazines: Similar in structure but differ in the position of the nitrogen atom.
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Differ in the substitution pattern on the benzoxazine ring.
3,4-dihydro-2H-1,2,4-benzothiadiazine: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-9-7-12-10-5-3-4-6-11(10)14-9/h3-6,9,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSPDHMTKDSZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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